molecular formula C9H13NO4 B014840 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone CAS No. 887352-10-5

5-Acetoxymethyl-N-acetyl-2-pyrrolidinone

Cat. No.: B014840
CAS No.: 887352-10-5
M. Wt: 199.2 g/mol
InChI Key: KVECWXYLPNBJOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone typically involves the acetylation of 2-pyrrolidinone derivatives. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is usually carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The use of solvents like acetone and dichloromethane helps in dissolving the reactants and products, making the process more efficient. The final product is then purified through crystallization or distillation techniques to achieve the required purity levels for research applications.

Chemical Reactions Analysis

Types of Reactions

5-Acetoxymethyl-N-acetyl-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidinone derivatives.

Scientific Research Applications

5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and acetyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-2-pyrrolidinone: Lacks the acetoxymethyl group, making it less reactive in certain chemical reactions.

    5-Hydroxymethyl-2-pyrrolidinone: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and solubility properties.

Uniqueness

5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is unique due to its dual functional groups (acetoxy and acetyl), which enhance its reactivity and versatility in chemical synthesis and research applications. Its solubility in various organic solvents also makes it a valuable compound for diverse experimental setups.

Properties

IUPAC Name

(1-acetyl-5-oxopyrrolidin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-6(11)10-8(3-4-9(10)13)5-14-7(2)12/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVECWXYLPNBJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CCC1=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399049
Record name 5-ACETOXYMETHYL-N-ACETYL-2-PYRROLIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887352-10-5
Record name 5-ACETOXYMETHYL-N-ACETYL-2-PYRROLIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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